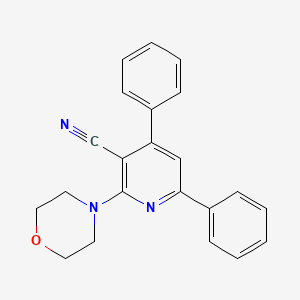
2-(4-morpholinyl)-4,6-diphenylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-morpholinyl)-4,6-diphenylnicotinonitrile, also known as MDPN, is a chemical compound that has been widely studied for its potential applications in scientific research. MDPN is a member of the nicotinonitrile family of compounds, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 2-(4-morpholinyl)-4,6-diphenylnicotinonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, this compound has been shown to exhibit antioxidant activity, reduce oxidative stress, and regulate cell proliferation and apoptosis. This compound has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-(4-morpholinyl)-4,6-diphenylnicotinonitrile in lab experiments is its diverse range of biological activities. This compound has been shown to exhibit neuroprotective, anti-inflammatory, and anticancer activity, making it a useful tool for studying a variety of biological processes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on 2-(4-morpholinyl)-4,6-diphenylnicotinonitrile. One area of interest is in the development of this compound-based therapies for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is in the development of this compound-based therapies for cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
合成法
2-(4-morpholinyl)-4,6-diphenylnicotinonitrile can be synthesized using a variety of methods, including the reaction of 4,6-diphenyl-2-pyridinecarbonitrile with morpholine in the presence of a base. Other methods include the reaction of 2-bromo-4,6-diphenylnicotinonitrile with morpholine, or the reaction of 4,6-diphenylpyridine-2-carbaldehyde with morpholine and ammonium acetate.
科学的研究の応用
2-(4-morpholinyl)-4,6-diphenylnicotinonitrile has been extensively studied for its potential applications in scientific research. One of the primary areas of research is in the field of neuroscience, where this compound has been shown to exhibit neuroprotective and anti-inflammatory effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been shown to exhibit anticancer activity and has been studied for its potential use in cancer therapy.
特性
IUPAC Name |
2-morpholin-4-yl-4,6-diphenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c23-16-20-19(17-7-3-1-4-8-17)15-21(18-9-5-2-6-10-18)24-22(20)25-11-13-26-14-12-25/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAKDFFPSWNZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354192 |
Source


|
| Record name | 2-morpholin-4-yl-4,6-diphenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61006-43-7 |
Source


|
| Record name | 2-morpholin-4-yl-4,6-diphenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5680348.png)
![9-[(methylthio)acetyl]-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680351.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5680358.png)
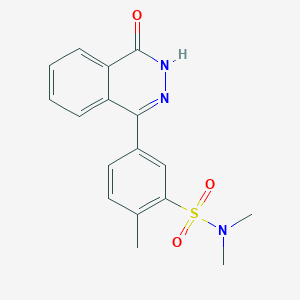
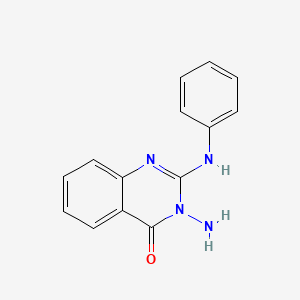
![3-(3-chlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5680392.png)
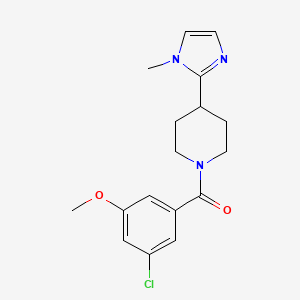
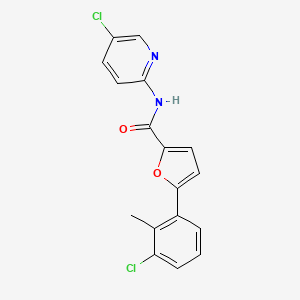
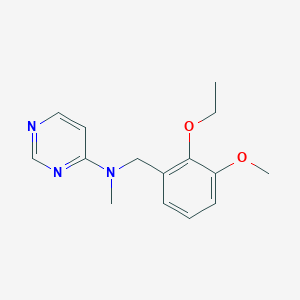
![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)
![N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5680412.png)
![4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5680413.png)
![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)
![N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)